Itaconic acid is primarily produced through microbial fermentation processes, notably by fungi such as Ustilago species. The biosynthesis in these organisms typically occurs via the decarboxylation of cis-aconitate, a key intermediate in the tricarboxylic acid cycle. The production of Itaconic Acid-13C1 can be achieved by feeding cultures with carbon sources that are isotopically labeled, such as glucose or glutamine enriched with carbon-13 isotopes .
Itaconic acid belongs to the class of dicarboxylic acids and is classified as a carboxylic acid due to its two carboxyl functional groups. It is also categorized under organic acids and is recognized for its role in various biochemical processes within living organisms.
The synthesis of Itaconic Acid-13C1 can be approached through several methods:
In microbial synthesis, the metabolic pathways are engineered to enhance the flux towards itaconic acid production. For example, the fermentation process can be monitored using high-performance liquid chromatography (HPLC) to quantify itaconic acid concentration and assess yields .
The molecular formula for itaconic acid is , and its structure features two carboxyl groups attached to a five-carbon chain. The specific isotopic labeling in Itaconic Acid-13C1 indicates that one carbon atom in the molecule is substituted with the carbon-13 isotope.
Itaconic acid participates in various chemical reactions including:
During polymerization, different initiators can be employed such as azobisisobutyronitrile (AIBN), and reaction conditions such as temperature and solvent choice significantly influence the molecular weight and properties of the resulting polymers .
The mechanism of action for itaconic acid involves its role in metabolic pathways where it acts as an intermediate. In microbial systems, it is synthesized from acetyl-CoA through a series of enzymatic reactions involving decarboxylation processes.
Studies show that upon feeding isotopically labeled substrates like glucose or glutamine, specific labeling patterns emerge in itaconic acid, allowing researchers to trace metabolic fluxes accurately .
Itaconic acid exhibits typical behavior of carboxylic acids including:
Relevant data on solubility indicates that it remains soluble at various pH levels, which is critical for its application in biological systems .
Itaconic acid has diverse applications including:
The ongoing research into its properties continues to expand its potential applications in sustainable chemistry and materials science .
Itaconic acid-13C1 (C₄¹³CH₆O₄; MW 131.09 g/mol) features a ¹³C isotope incorporated at the C1 carboxylate position of the unsaturated dicarboxylic acid framework. This strategic labeling preserves the compound's characteristic α,β-unsaturated carbonyl structure – a conjugated system comprising a vinylidene group adjacent to two carboxylic acid moieties – while introducing a detectable heavy atom tracer [2] [7]. The ¹³C label induces a 1 Da mass shift in molecular and fragment ions during mass spectrometry, enabling precise tracking of itaconate's metabolic fate without altering its chemical reactivity or biological function. This isotopic signature is critical for distinguishing itaconate-derived carbon atoms from endogenous metabolites in complex biological matrices [6].
Table 1: Structural and Isotopic Properties of Itaconic Acid-13C1
Property | Itaconic Acid-13C1 | Unlabeled Itaconic Acid |
---|---|---|
Molecular Formula | C₄¹³CH₆O₄ | C₅H₆O₄ |
Molecular Weight | 131.09 g/mol | 130.10 g/mol |
Isotopic Purity | ≥99% ¹³C enrichment (C1) | N/A |
Key Reactive Sites | C1 carboxylate (labeled), β-carbon electrophilicity | Identical reactivity |
Detection Advantage | MS: M+1 signal; NMR: ¹³C chemical shift ~175 ppm | No mass shift or NMR signature |
The β-carbon's electrophilicity facilitates Michael addition reactions with biological nucleophiles (e.g., cysteine residues), while the dual carboxylates enable ionic interactions and metal chelation. ¹³C-labeling at C1 specifically probes decarboxylation events or incorporation into downstream metabolites without perturbing these key interactions, making IA-13C1 an essential tool for quantifying carbon flux through immunometabolic pathways [7] [4].
The discovery timeline of itaconic acid reveals a remarkable transition from industrial microbiology to immunometabolism:
This paradigm shift transformed itaconate from an industrial monomer into a central immune regulator. The emergence of IA-13C1 enabled definitive validation of its mammalian biosynthesis: ¹³C-glucose tracing in macrophages demonstrated rapid ¹³C-incorporosition into itaconate via aconitate decarboxylation, with labeled IA exhibiting potent anti-inflammatory effects via KEAP1 alkylation and Nrf2 pathway activation [7] [4]. Fungal engineering efforts simultaneously accelerated, with Ustilago maydis and engineered E. coli achieving IA titers >50 g/L using ¹³C-tracers to quantify pathway efficiency [5] [10].
Table 2: Key Milestones in Itaconic Acid Research
Year | Milestone | Significance |
---|---|---|
1836 | Chemical synthesis (Baup) | First identification |
1931 | Fungal production (Kinoshita) | Established bio-based production route |
1957 | Tracer studies confirming fungal biosynthesis | Demonstrated glucose→cis-aconitate→IA pathway [5] |
2011 | Detection in mammalian macrophages (Strelko) | Revealed immunometabolic function |
2013 | IRG1 enzyme discovery (Michelucci) | Mechanistic link between TCA cycle and immunity |
2021 | Biosensor-guided overproduction in E. coli | Achieved 35 g/L titer using ¹³C-acetate tracing [10] |
Metabolic Flux Analysis (MFA) quantifies intracellular reaction rates by combining isotope tracing with computational modeling. IA-13C1 serves both as a tracer substrate and a measurable flux endpoint in these studies due to its position at the intersection of central carbon metabolism and immune regulation [1] [9].
Core MFA Principles:
Technical Implementation:
Table 3: MFA Applications of IA-13C1 in Disease Models
Biological System | Tracer Used | Key Flux Finding | Reference in Search Results |
---|---|---|---|
LPS-activated macrophages | [U-¹³C]glucose | >90% IA derived from glucose via glycolytic flux | [4] [7] |
Aspergillus terreus | [1-¹³C]acetate | Acetate→citrate→cis-aconitate→IA flux = 0.32 mmol/gDCW/h | [5] [10] |
Triple-negative breast cancer | [U-¹³C]glutamine | Glutaminolytic IA contributes to chemoresistance | [4] |
E. coli W strain | ¹³C-acetate | Δecw_m2276 mutant increases IA yield 2.3-fold via ppGpp-mediated flux rewiring | [10] |
Biotechnological Impact: In microbial engineering, IA-13C1 tracing identified two critical bottlenecks in E. coli production strains: (1) competition between aconitate decarboxylase (CadA) and isocitrate dehydrogenase in the TCA cycle, and (2) inefficient IA efflux. Biosensor-guided evolution using IA-13C1 selection yielded mutants with 35 g/L IA production from acetate via activation of the stringent response (ppGpp)-mediated metabolic reprogramming [10]. This exemplifies how isotope-guided MFA drives both biological discovery and industrial process optimization.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7